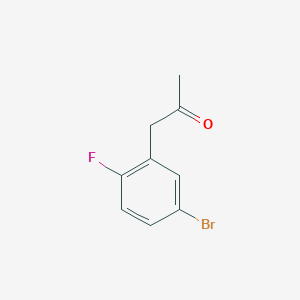
4-(3-Bromoprop-1-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromoprop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H9BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-en-2-yl)phenol typically involves the bromination of allyl phenol derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow photochemical bromination. This method utilizes a photoreactor and N-bromosuccinimide (NBS) to achieve high productivity and selectivity . The continuous-flow process allows for efficient light irradiation and rapid transfer of products, minimizing undesired side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromoprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or aniline in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3-bromopropyl)phenol.
Scientific Research Applications
4-(3-Bromoprop-1-en-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flame retardants, antioxidants, and UV absorbers
Mechanism of Action
The mechanism of action of 4-(3-Bromoprop-1-en-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the STAT3 pathway, leading to anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Propargyl Bromide: Another brominated compound with a similar structure but different reactivity and applications.
4-Bromocrotonic Acid: An allylic brominated compound used in pharmaceutical synthesis.
Uniqueness: 4-(3-Bromoprop-1-en-2-yl)phenol is unique due to its combination of a brominated allylic group and a phenol ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(3-bromoprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI Key |
SYPLKNBIWZZQQI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)





![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
